

"physicochemical properties of 2-Hydroxydibenzothiophene"

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Compound of Interest

Compound Name: **2-Hydroxydibenzothiophene**

Cat. No.: **B122962**

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxydibenzothiophene

This guide provides a comprehensive overview of the physicochemical properties of **2-Hydroxydibenzothiophene**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this paper presents computed properties for **2-Hydroxydibenzothiophene** and experimental data for the parent compound, dibenzothiophene, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug design and development.

Computed Physicochemical Properties of 2-Hydroxydibenzothiophene

Computational models provide valuable estimates of a compound's properties in the absence of experimental data. The following table summarizes the computed physicochemical properties for **2-Hydroxydibenzothiophene**.^[1]

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ OS	PubChem[1]
Molecular Weight	200.26 g/mol	PubChem[1]
XLogP3	4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Topological Polar Surface Area	48.5 Å ²	PubChem[1]

Experimental Physicochemical Properties of Dibenzothiophene (Parent Compound)

For a comparative perspective, the experimental physicochemical properties of the parent compound, dibenzothiophene, are presented below. These values offer a baseline for estimating the properties of its hydroxylated derivative.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ S	Wikipedia[2]
Molecular Weight	184.26 g/mol	Cheméo[3]
Melting Point	97-100 °C	Wikipedia[2]
Boiling Point	332-333 °C	Wikipedia[2]
Solubility in Water	Insoluble	Wikipedia[2]
LogP	4.38	Exploring Dibenzothiophene[4]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[5]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
- Capillary tubes[5]
- Thermometer[5]
- Mortar and pestle (for sample preparation)[6]

Procedure (Capillary Method):[5][6][7]

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[8]
- Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Apparatus:

- Thiele tube or other heating apparatus[9][10]
- Small test tube or fusion tube[9][10]
- Capillary tube (sealed at one end)[9][10]
- Thermometer[9][10]
- Heating source (e.g., Bunsen burner or hot plate)[6][12]

Procedure (Thiele Tube Method):[10][13]

- Place a small amount of the liquid sample into a small test tube.
- Invert a capillary tube (sealed end up) into the test tube containing the sample.
- Attach the test tube to a thermometer.
- Heat the side arm of the Thiele tube gently.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.[14]

Apparatus (Potentiometric Titration):[14][15]

- pH meter with a combination electrode[15]

- Buret[16]
- Stir plate and stir bar
- Beaker or titration vessel

Procedure (Potentiometric Titration):[15][17]

- Calibrate the pH meter using standard buffer solutions.
- Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
- Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.
- Record the pH after each addition of titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[18]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Principle: The "shake-flask" method is a widely used technique to determine equilibrium solubility.[19][20]

Apparatus:[20]

- Shaker or rotator[21]
- Vials or flasks with secure caps
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):[19][20][22]

- Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer) in a vial.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Separate the undissolved solid from the solution by centrifugation or filtration.
- Determine the concentration of the compound in the clear supernatant or filtrate using a validated analytical method.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (typically octanol and water) at equilibrium.[23]

Apparatus:

- Separatory funnel or vials
- Shaker or vortex mixer
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

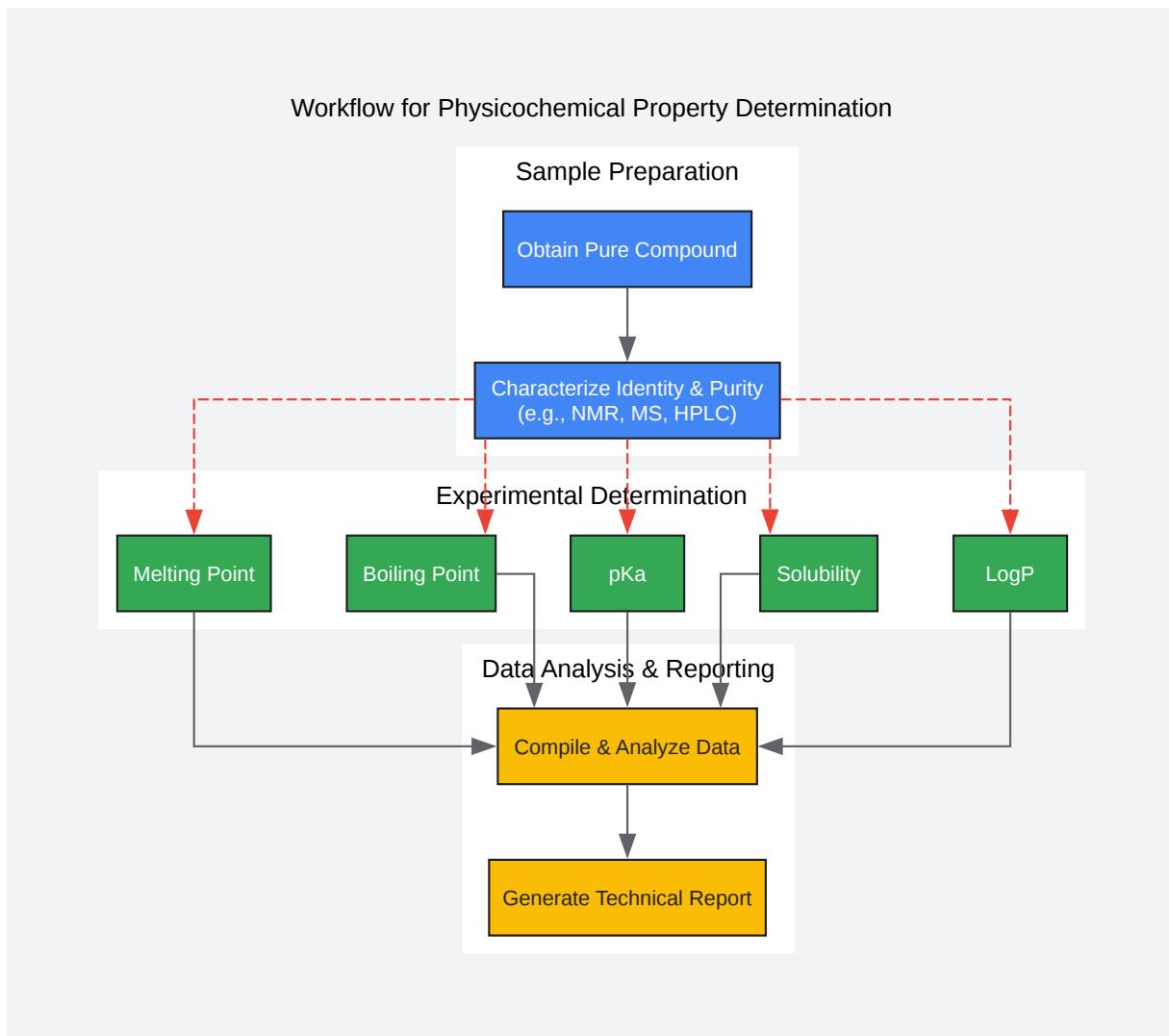
Procedure (Shake-Flask Method):[21][24]

- Prepare a solution of the compound in either water or octanol.
- Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
- Shake the mixture vigorously for a set period to allow for partitioning.
- Allow the two phases to separate completely.

- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the LogP value using the formula: $\text{LogP} = \log([\text{concentration in octanol}] / [\text{concentration in water}])$.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a chemical compound.



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Caption: A flowchart illustrating the key stages in determining the physicochemical properties of a compound.

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